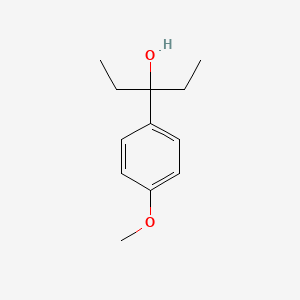

3-(4-Methoxyphenyl)-3-pentanol

Description

Contextualizing the Academic Significance of Aryl-Substituted Tertiary Alcohols

Aryl-substituted tertiary alcohols are compounds of significant academic and industrial interest due to their versatile roles in organic synthesis. These molecules are frequently utilized as crucial building blocks and intermediates in the pharmaceutical industry for the creation of more complex bioactive molecules. oist.jp Their importance is underscored by their application in the synthesis of novel compounds with potential therapeutic properties, such as anti-inflammatory and antimicrobial agents. mdpi.com

The synthesis of these alcohols is a key area of research. One of the most common and effective methods for preparing tertiary alcohols is the Grignard reaction, which involves the addition of an organomagnesium halide to a ketone or ester. mdpi.commdpi.com Other synthetic strategies include aldol (B89426) reactions catalyzed by bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which can produce aryl- and trifluoromethyl-substituted tertiary alcohols with high yields under mild conditions. oist.jp Researchers have also developed efficient one-pot catalytic methods for synthesizing tertiary alcohols from aryl olefins and ketones. mdpi.com Beyond their role as synthetic intermediates, these alcohols are precursors for creating sterically hindered molecules, such as tertiary alkyl aryl ethers, through arylation reactions. nih.gov

Stereochemical Considerations in Substituted Pentanol (B124592) Architectures

The three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of substituted pentanol structures. When a carbon atom is bonded to four different groups, it becomes a chiral center, leading to the possibility of stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements. The specific stereochemistry of a molecule can profoundly affect its biological activity and chemical reactivity.

Controlling the stereochemical outcome of reactions that produce substituted pentanols is a significant challenge and a major focus of research. For instance, the Grignard reaction can be highly stereospecific, meaning that the stereochemistry of the starting materials can dictate the stereochemistry of the product. google.com This is particularly important when synthesizing complex molecules with multiple chiral centers. google.com

Kinetic resolution is another important technique used to separate racemic mixtures (equal amounts of two enantiomers) of tertiary alcohols. acs.org This process involves reacting the racemic mixture with a chiral catalyst or reagent that reacts faster with one enantiomer than the other, allowing for the separation of the two. acs.orgresearchgate.net Nucleophilic substitution reactions, such as the SN2 reaction, are also inherently stereospecific, proceeding with an inversion of the configuration at the chiral center. jove.com Understanding and controlling these stereochemical factors are essential for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. oist.jpacs.org

Overview of Contemporary Research Trends in Related Chemical Scaffolds

Current research involving chemical structures related to aryl-substituted pentanols is diverse and dynamic. A significant trend is the development of novel and more efficient synthetic methodologies. This includes the creation of new catalytic systems, such as the use of Cp2TiCl2 in the one-pot synthesis of tertiary alcohols, to improve reaction yields and conditions. mdpi.com There is also a focus on creating molecules with high steric hindrance, which can impart unique properties and stabilities. nih.gov

Another active area of research is the development of advanced methods for asymmetric synthesis and resolution. The non-enzymatic kinetic resolution of racemic alcohols, particularly α-aryl substituted allylic alcohols, is a rapidly growing field, offering new ways to access enantiomerically pure compounds. researchgate.net Furthermore, radical-mediated reactions, such as the 1,2-aryl migration in diaryl allyl alcohols, are being explored as powerful strategies for synthesizing various important carbonyl compounds. sioc-journal.cn Researchers are also investigating novel functionalization reactions, such as dehydroxylative trifluoromethylthiolation, to introduce unique functional groups into alcohol scaffolds, although the full applicability to tertiary alcohols is still being explored. rsc.org These trends highlight the ongoing effort to expand the synthetic toolbox available to organic chemists for creating complex and valuable molecules.

Compound Data

Table 1: Properties of 3-(4-Methoxyphenyl)-3-pentanol

| Property | Value | Source(s) |

| IUPAC Name | 3-(4-methoxyphenyl)pentan-3-ol | sigmaaldrich.com |

| CAS Number | 17138-75-9 | chemicalbook.com |

| Molecular Formula | C12H18O2 | sigmaaldrich.com |

| Molecular Weight | 194.27 g/mol | sigmaaldrich.comriekemetals.com |

| InChI Key | TVPKOHYIKNWMLR-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-4-12(13,5-2)10-6-8-11(14-3)9-7-10/h6-9,13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPKOHYIKNWMLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 4 Methoxyphenyl 3 Pentanol and Analogs

Stereoselective and Diastereoselective Synthesis Approaches

Achieving specific stereochemical outcomes is a central goal in modern organic synthesis. For aryl-substituted alcohols like 3-(4-methoxyphenyl)-3-pentanol, controlling the three-dimensional arrangement of atoms is crucial for potential applications. This section reviews key strategies for stereoselective and diastereoselective synthesis.

Grignard Reaction-Based Strategies for Tertiary Alcohol Formation

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds and is widely used for the synthesis of alcohols. organicchemistrytutor.comorganic-chemistry.org The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aldehyde or ketone. organicchemistrytutor.comorganic-chemistry.org

For the synthesis of the achiral tertiary alcohol this compound, a straightforward Grignard reaction is highly effective. The reaction proceeds by the addition of an ethylmagnesium halide (e.g., ethylmagnesium bromide) to the ketone precursor, 4'-methoxypropiophenone. The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. A subsequent aqueous workup protonates the resulting alkoxide to yield the final tertiary alcohol. organicchemistrytutor.comchemistrysteps.com

The general scheme for this synthesis is as follows:

Formation of Grignard Reagent: Ethyl halide reacts with magnesium metal in an ether solvent.

Addition to Ketone: The Grignard reagent is added to 4'-methoxypropiophenone.

Protonation: The intermediate magnesium alkoxide is hydrolyzed with a weak acid to give this compound.

This method is highly efficient for producing tertiary alcohols where at least two of the alkyl or aryl groups attached to the carbinol carbon can be introduced via the Grignard reagent or the ketone starting material. chemistrysteps.comacs.org For instance, reacting an ester with two equivalents of a Grignard reagent can also produce tertiary alcohols where two substituents are identical. chemistrysteps.com

| Reactant 1 | Reactant 2 | Product | Type of Alcohol |

| 4'-Methoxypropiophenone | Ethylmagnesium Bromide | This compound | Tertiary |

| Formaldehyde | Grignard Reagent | Primary Alcohol | Primary |

| Aldehyde | Grignard Reagent | Secondary Alcohol | Secondary |

| Ketone | Grignard Reagent | Tertiary Alcohol | Tertiary |

| Ester | Excess Grignard Reagent | Tertiary Alcohol | Tertiary |

Reductive Methods for Substituted Pentanol (B124592) Synthesis from Keto-Precursors

Reductive methods are fundamental for the synthesis of alcohols from carbonyl compounds. wikipedia.orgorganic-chemistry.org While the direct synthesis of the tertiary alcohol this compound is not achieved through reduction, these methods are crucial for preparing chiral secondary alcohol analogs and for synthetic routes where a ketone is reduced at an intermediate stage.

Common reducing agents for converting ketones to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.orgstudylib.net Sodium borohydride is a milder, more selective reagent that reduces aldehydes and ketones, while LiAlH₄ is much more reactive and will also reduce esters, carboxylic acids, and other functional groups. organic-chemistry.orgstudylib.net

For example, the synthesis of (±)-1-(4-hydroxy-3-methoxyphenyl)-4,4-dimethyl-3-pentanol is achieved by the reduction of the corresponding keto-precursor, 1-(4-hydroxy-3-methoxyphenyl)-4,4-dimethyl-3-pentanone, using sodium borohydride in ethanol. mdpi.com This demonstrates a typical application of reductive methods for creating substituted pentanols.

Enantioselective reduction of prochiral ketones is a powerful strategy for producing chiral alcohols. wikipedia.orguwindsor.ca This can be accomplished using chiral reducing agents or, more commonly, through catalytic methods.

Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a chiral transition metal catalyst (e.g., based on Ruthenium, Rhodium, or Iridium) can achieve high enantioselectivity. wikipedia.org

Transfer Hydrogenation: This method uses a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a chiral catalyst. wikipedia.org Ruthenium complexes with chiral diamine ligands are often effective for the asymmetric transfer hydrogenation of aryl ketones. wikipedia.org

Chiral Borane (B79455) Reagents: Reagents like the Midland Alpine borane (derived from α-pinene) or oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) provide excellent enantioselectivity in the reduction of certain ketones. wikipedia.orguwindsor.ca

| Reduction Method | Reagent(s) | Substrate Compatibility | Stereoselectivity |

| Sodium Borohydride | NaBH₄, Methanol/Ethanol | Reduces aldehydes and ketones | Generally not stereoselective unless a chiral auxiliary is used |

| Lithium Aluminum Hydride | LiAlH₄, Ether then H₃O⁺ | Reduces most carbonyl functional groups | Generally not stereoselective |

| Catalytic Transfer Hydrogenation | Isopropanol, Chiral Ru-catalyst | Reduces ketones | Can be highly enantioselective |

| CBS Reduction | Catecholborane, Chiral oxazaborolidine catalyst | Reduces ketones | Can be highly enantioselective |

Catalytic Approaches in Asymmetric C-C Bond Construction for Aryl-Substituted Alcohols

Catalytic asymmetric synthesis provides an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. For the synthesis of chiral aryl-substituted alcohols, catalytic asymmetric C-C bond formation is a key strategy.

One prominent approach is the catalytic enantioselective alkylation of aldehydes or ketones. For instance, the addition of dialkylzinc reagents (R₂Zn) to carbonyl compounds can be catalyzed by chiral amino alcohols or other ligands to produce chiral secondary or tertiary alcohols with high enantiomeric excess. organic-chemistry.org While this is more commonly applied to aldehydes to form secondary alcohols, extensions to ketones for tertiary alcohol synthesis exist.

Patrick Walsh and coworkers reported a catalytic enantioselective procedure for the 1,2-addition of dialkylzinc reagents to prochiral α-substituted enones, catalyzed by a chiral sulfonamide derived from 1,2-diaminocyclohexane, to produce tertiary allylic alcohols. organic-chemistry.org Adapting such methodologies to the synthesis of chiral analogs of this compound would involve the asymmetric addition of an ethyl group to a suitably designed ketone precursor in the presence of a chiral catalyst.

Transition metal-catalyzed allylic alkylation is another powerful method for asymmetric C-C bond formation. nih.govnih.gov Catalysts based on palladium, rhodium, iridium, and nickel have been developed for the enantioselective alkylation of enolates with allylic electrophiles, which can lead to chiral carbonyl compounds that are precursors to chiral alcohols. nih.govacs.org

Multistep Synthetic Sequences Involving the Pentanol Scaffold

The synthesis of this compound and its more complex analogs often requires multistep sequences where the pentanol core is constructed from simpler starting materials. These sequences involve the careful preparation of intermediates and the strategic use of chemical modifications.

Preparation and Functionalization of Phenyl Ketone Intermediates

The primary intermediate for the Grignard synthesis of this compound is 4'-methoxypropiophenone. chemicalbook.combiosynth.comsigmaaldrich.com This aromatic ketone is typically prepared via the Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene).

In this electrophilic aromatic substitution reaction, anisole reacts with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). niscpr.res.in The methoxy (B1213986) group of anisole is an ortho-, para-director, leading to a mixture of 2-methoxypropiophenone and 4-methoxypropiophenone. Due to steric hindrance, the para-substituted product (4-methoxypropiophenone) is typically the major product. niscpr.res.in

Zeolite catalysts, such as H-beta, have been shown to be effective and more selective catalysts for this acylation compared to traditional Lewis acids like AlCl₃, offering advantages in terms of handling, separation, and reusability. niscpr.res.in

| Catalyst | Anisole/Propionyl Chloride Molar Ratio | PC Conversion (wt. %) | 4-MOPP Selectivity (wt. %) |

| Zeolite H-beta | 5:1 | 69.76 | 85.37 |

| Aluminum Chloride (AlCl₃) | N/A | Lower than H-beta | Lower than H-beta |

Functionalization of the phenyl ketone intermediate can be performed before or after the formation of the pentanol. For instance, other substituents can be introduced onto the aromatic ring of anisole prior to acylation, or the methoxy group on the propiophenone (B1677668) could be cleaved to a phenol (B47542) to allow for further reactions.

Strategic Manipulation of Protecting Groups in Complex Syntheses

In the synthesis of complex molecules that contain multiple functional groups, it is often necessary to temporarily mask or "protect" a reactive group to prevent it from interfering with a reaction occurring elsewhere in the molecule. wikipedia.org The use of protecting groups adds steps to a synthesis (protection and deprotection), but it enables transformations that would otherwise be impossible. wikipedia.orguchicago.edu

For example, if a synthesis required the use of a strongly basic reagent like a Grignard reagent on a molecule that also contained an acidic proton (e.g., a phenol or a carboxylic acid), the acidic group would need to be protected. masterorganicchemistry.comchemistrysteps.com

In the context of synthesizing analogs of this compound, consider a starting material with a free phenolic group instead of the methoxy group (i.e., 4-hydroxypropiophenone). The acidic phenolic proton would react with and destroy the Grignard reagent. Therefore, the phenol must be protected before the Grignard reaction.

Common protecting groups for alcohols include:

Silyl (B83357) Ethers: Formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl). They are stable to many reaction conditions but are easily removed with a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). masterorganicchemistry.comchemistrysteps.com

Benzyl (B1604629) (Bn) Ethers: Formed using a benzyl halide. They are robust to many acidic and basic conditions and are typically removed by hydrogenolysis (H₂ gas with a palladium catalyst). chemistrysteps.comlibretexts.org

Tetrahydropyranyl (THP) Ethers: Formed by reacting the alcohol with dihydropyran under acidic conditions. They are stable to bases, organometallics, and nucleophiles but are removed with aqueous acid. masterorganicchemistry.comlibretexts.org

Chemical Reactivity and Derivatization Strategies of 3 4 Methoxyphenyl 3 Pentanol

Chemical Transformations of the Tertiary Alcohol Functionality

The tertiary alcohol group in 3-(4-Methoxyphenyl)-3-pentanol is a key site for chemical reactions. Its reactivity is characterized by its resistance to oxidation and its propensity to undergo dehydration to form alkenes.

Tertiary alcohols, such as the one present in this compound, are generally resistant to oxidation under standard conditions. youtube.comlibretexts.org This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed by an oxidizing agent. libretexts.org Consequently, common oxidizing agents like acidified potassium dichromate(VI) solution will not react with tertiary alcohols, resulting in no color change from the orange of the dichromate ion. youtube.comlibretexts.org

Under forcing conditions with strong oxidizing agents and high temperatures, the carbon-carbon bonds adjacent to the alcohol carbon can be cleaved. However, this process is destructive and typically leads to a mixture of smaller molecules, including ketones and carboxylic acids, rather than a single, well-defined product. This lack of selectivity makes the direct oxidation of this compound an impractical synthetic route.

Table 1: Predicted Outcome of Oxidation Reactions on this compound

| Oxidizing Agent | Conditions | Predicted Outcome |

| K₂Cr₂O₇ / H₂SO₄ | Gentle heating | No reaction |

| KMnO₄ | Harsh (e.g., heat) | Degradation to a mixture of smaller ketones and carboxylic acids |

The acid-catalyzed dehydration of this compound is a facile elimination reaction that results in the formation of various isomeric alkenes (olefins). study.comquizlet.com The reaction proceeds via an E1 mechanism, where the hydroxyl group is first protonated by a strong acid, forming a good leaving group (water). study.com Departure of the water molecule generates a stable tertiary carbocation. A proton is then abstracted from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid) to form a double bond.

Due to the structure of the intermediate carbocation, proton abstraction can occur from different adjacent carbon atoms, leading to a mixture of olefin products. According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene. quizlet.com In the case of this compound, this would be (E/Z)-3-(4-methoxyphenyl)pent-2-ene. A minor product, 3-(4-methoxyphenyl)-2-ethylprop-1-ene, would also be expected.

Table 2: Predicted Products of Dehydration of this compound

| Product Name | Structure | Classification | Predicted Abundance |

| (E/Z)-3-(4-methoxyphenyl)pent-2-ene | Trisubstituted Alkene | Major | |

| 3-(4-methoxyphenyl)-2-ethylprop-1-ene | Disubstituted Alkene | Minor |

Reactions Involving the Methoxyphenyl Moiety

The methoxyphenyl group offers additional sites for chemical modification, including functionalization of the aromatic ring and transformation of the methoxy (B1213986) group itself.

The methoxy group (-OCH₃) is an activating substituent and an ortho-, para-director in electrophilic aromatic substitution (SEAr) reactions. youtube.commsu.edu This is due to the lone pairs of electrons on the oxygen atom which can be delocalized into the benzene ring, stabilizing the carbocation intermediate formed during the substitution at the ortho and para positions. youtube.com Consequently, electrophiles will preferentially attack these positions over the meta position. Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, primarily at the ortho position to the methoxy group.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom onto the ring, again at the ortho and para positions. wikipedia.org

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com The substitution will occur at the ortho and para positions.

The methoxy group itself can be chemically altered, with the most common transformation being ether cleavage to form a phenol (B47542). This reaction is typically achieved by refluxing the compound with a strong acid such as hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the bromide or iodide ion on the methyl group, leading to the formation of the corresponding phenol and methyl halide.

Other methods for the cleavage of methoxybenzyl ethers include the use of cerium(IV) ammonium nitrate or dimethylboron bromide. researchgate.net

Derivatization for Enhanced Analytical Research and Material Applications

Derivatization of this compound can be employed to improve its properties for analytical detection or to incorporate it into larger material structures.

For analytical purposes, particularly gas chromatography (GC), the polarity of the tertiary alcohol can be reduced, and its volatility increased through derivatization. researchgate.net A common method is silylation, where the hydroxyl proton is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com The reactivity for silylation generally follows the order: primary alcohol > secondary alcohol > tertiary alcohol, so forcing conditions such as heating may be required for the derivatization of the hindered tertiary alcohol in this compound. researchgate.netsigmaaldrich.com Derivatization with reagents like perfluorooctanoyl chloride can also be used to create high-molecular-mass derivatives that are easily identifiable by mass spectrometry. nih.gov

In the realm of material applications, the phenolic derivative of this compound (obtained via ether cleavage) is structurally related to 4-hydroxystyrene. Poly(4-hydroxystyrene) is a polymer used in electronics as a dielectric layer and in the production of photoresist materials. wikipedia.orgresearchgate.net By converting the methoxy group to a hydroxyl group, it is conceivable that 3-(4-hydroxyphenyl)-3-pentanol could be explored as a monomer or co-monomer in the synthesis of functional polymers with potential applications in advanced materials.

Acylation and Silylation Reactions for Spectroscopic Analysis

The characterization of alcohols via spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be significantly enhanced through derivatization. Acylation and silylation are two of the most common derivatization techniques employed for this purpose. These reactions replace the active hydrogen of the hydroxyl group with an acyl or silyl (B83357) group, respectively. This modification alters the chemical environment of the molecule, leading to more informative spectroscopic data.

Acylation Reactions

Acylation of this compound can be readily achieved by reacting the alcohol with an acylating agent such as an acid chloride or anhydride in the presence of a base. A common example is the reaction with acetic anhydride in the presence of a catalyst like pyridine or a copper(I) species to form the corresponding acetate ester.

The formation of the ester derivative introduces a carbonyl group, which influences the chemical shifts of nearby protons in the ¹H NMR spectrum. Specifically, the protons of the ethyl groups and the aromatic ring are expected to experience a downfield shift due to the deshielding effect of the newly introduced acetyl group. This can aid in the structural confirmation of the alcohol.

Silylation Reactions

Silylation involves the introduction of a silyl group, typically a trimethylsilyl (TMS) group, by reacting the alcohol with a silylating agent like trimethylsilyl chloride (TMS-Cl) or N,O-Bis(trimethylsilyl)acetamide (BSA). Silylation increases the volatility of the compound, which is particularly advantageous for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The resulting silyl ether is less polar and more thermally stable than the parent alcohol, leading to improved chromatographic resolution and sharper peaks.

In GC-MS analysis, the silylated derivative of this compound will exhibit a characteristic mass spectrum with a distinct molecular ion peak, aiding in its identification and quantification.

Below is a table summarizing the expected changes in spectroscopic data upon acylation and silylation of this compound.

| Derivative | Spectroscopic Method | Expected Observations |

| Acetate Ester | ¹H NMR | Downfield shift of protons on the ethyl groups and the aromatic ring. |

| ¹³C NMR | Appearance of a new carbonyl carbon signal (~170 ppm) and a downfield shift of the quaternary carbon signal. | |

| Trimethylsilyl Ether | GC-MS | Increased volatility and improved peak shape. Characteristic molecular ion peak and fragmentation pattern for the TMS derivative. |

Formation of Chiral Derivatives for Enantiomeric Resolution

Since the tertiary carbon atom bearing the hydroxyl group in this compound is a stereocenter, the compound can exist as a pair of enantiomers. The separation of these enantiomers, a process known as chiral resolution, is crucial for studying their individual biological activities. A common and effective method for chiral resolution is the formation of diastereomeric derivatives.

This strategy involves reacting the racemic alcohol with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties, such as solubility and chromatographic retention times, which allows for their separation by conventional techniques like crystallization or chromatography. libretexts.orgresearchgate.net

A widely used class of CDAs for alcohols are chiral carboxylic acids and their derivatives, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. oregonstate.eduudel.edu The reaction of racemic this compound with enantiomerically pure (R)-Mosher's acid chloride would yield a mixture of two diastereomeric esters: (R,R)- and (S,R)-Mosher's esters.

These diastereomers can then be separated using techniques like High-Performance Liquid Chromatography (HPLC) on a standard silica gel column. nih.govmdpi.com Once separated, the chiral auxiliary (Mosher's acid) can be cleaved to yield the individual, enantiomerically pure (R)- and (S)-3-(4-Methoxyphenyl)-3-pentanols.

Furthermore, the formation of these diastereomeric esters is invaluable for determining the enantiomeric excess (ee) and the absolute configuration of the alcohol using NMR spectroscopy. libretexts.orgoregonstate.edu The protons in the vicinity of the newly formed chiral center will experience different magnetic environments in the two diastereomers, resulting in distinct chemical shifts in the ¹H NMR spectrum. By analyzing the differences in these chemical shifts (the Δδ values), the absolute configuration of the original alcohol can be assigned.

| Chiral Derivatizing Agent | Resulting Derivatives | Separation & Analysis |

| (R)-Mosher's acid chloride | (R,R)- and (S,R)-diastereomeric esters | Separation by HPLC on silica gel. Analysis by ¹H NMR to determine enantiomeric excess and absolute configuration. |

| Chiral Carboxylic Acids | Diastereomeric esters | Separation by crystallization or chromatography. |

| Chiral Isocyanates | Diastereomeric carbamates | Separation by chromatography. |

Preparation of Functionalized Derivatives for Downstream Synthesis

The hydroxyl group of this compound not only allows for analytical derivatization but also serves as a versatile handle for the synthesis of new, functionalized molecules. These derivatives can act as key intermediates in the synthesis of more complex structures, including potential pharmaceutical agents.

One common transformation is the oxidation of the tertiary alcohol. While tertiary alcohols are generally resistant to oxidation under mild conditions, stronger oxidizing agents can lead to carbon-carbon bond cleavage. However, specific reagents could potentially lead to other transformations.

The hydroxyl group can also be converted into a good leaving group , such as a tosylate or a halide, which can then be displaced by a variety of nucleophiles to introduce new functional groups. For example, treatment with p-toluenesulfonyl chloride (TsCl) in pyridine would yield the corresponding tosylate. This derivative could then undergo nucleophilic substitution or elimination reactions.

Furthermore, the hydroxyl group can participate in etherification and esterification reactions to generate a wide range of derivatives. For instance, Williamson ether synthesis with an alkyl halide under basic conditions would yield an ether. Esterification with various carboxylic acids or their derivatives can introduce different functional moieties.

The aromatic ring of this compound also offers opportunities for functionalization through electrophilic aromatic substitution reactions, such as nitration or halogenation, although the conditions would need to be carefully controlled to avoid side reactions at the hydroxyl group.

These derivatization strategies open up avenues for creating a library of compounds based on the this compound scaffold, which can be screened for various biological activities or used as building blocks in larger synthetic endeavors.

| Reaction Type | Reagents and Conditions | Product Class | Potential Applications |

| Oxidation | Strong oxidizing agents | Ketones (via C-C cleavage) | Synthesis of substituted benzophenones. |

| Tosylation | p-Toluenesulfonyl chloride, pyridine | Tosylates | Intermediates for nucleophilic substitution and elimination reactions. |

| Etherification | Alkyl halide, base (e.g., NaH) | Ethers | Modification of solubility and biological activity. |

| Esterification | Carboxylic acid (or derivative), acid catalyst | Esters | Prodrug synthesis, introduction of functional groups. |

| Electrophilic Aromatic Substitution | e.g., HNO₃/H₂SO₄ | Nitrated aromatic derivatives | Intermediates for the synthesis of amino-substituted compounds. |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 3 4 Methoxyphenyl 3 Pentanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional experiments, an unambiguous assignment of all proton and carbon signals can be achieved, confirming the connectivity and spatial relationships within the 3-(4-Methoxyphenyl)-3-pentanol molecule.

The ¹H NMR spectrum of this compound is expected to display five distinct signals corresponding to the chemically non-equivalent protons in the molecule. The symmetry of the two ethyl groups and the para-substituted phenyl ring simplifies the spectrum.

Aromatic Protons: The para-substituted methoxyphenyl group gives rise to a characteristic AA'BB' splitting pattern. The two protons ortho to the methoxy (B1213986) group (H-2' and H-6') are chemically equivalent and are expected to appear as a doublet, shifted downfield due to the electron-donating effect of the methoxy group. The two protons meta to the methoxy group (H-3' and H-5') are also equivalent and appear as a second doublet.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and appear as a sharp singlet, typically around 3.8 ppm.

Ethyl Group Protons (-CH₂CH₃): The two ethyl groups are chemically equivalent due to the molecule's symmetry. The four methylene (B1212753) protons (-CH₂) appear as a quartet due to coupling with the adjacent methyl protons. The six methyl protons (-CH₃) appear as a triplet, resulting from coupling with the neighboring methylene protons.

Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature. It does not typically couple with other protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-3', H-5' (Aromatic) | ~ 7.25 | Doublet | 2H | ~ 8.5 |

| H-2', H-6' (Aromatic) | ~ 6.85 | Doublet | 2H | ~ 8.5 |

| -OCH₃ (Methoxy) | ~ 3.80 | Singlet | 3H | N/A |

| -OH (Hydroxyl) | Variable (e.g., 1.5 - 2.5) | Singlet (broad) | 1H | N/A |

| -CH₂- (Ethyl) | ~ 1.80 | Quartet | 4H | ~ 7.0 |

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to symmetry, this compound is expected to show eight distinct carbon signals.

Aromatic Carbons: Four signals are expected for the aromatic ring: two for the quaternary carbons (C-1' and C-4') and two for the protonated carbons (C-2'/C-6' and C-3'/C-5'). The carbon attached to the oxygen (C-4') will be the most downfield among the aromatic signals.

Quaternary Alcohol Carbon (C-3): The carbon atom bearing the hydroxyl group and the two ethyl groups is a quaternary carbon and will appear in the region typical for tertiary alcohols (75-85 ppm).

Methoxy Carbon (-OCH₃): A single peak around 55 ppm corresponds to the methoxy carbon.

Ethyl Group Carbons (-CH₂CH₃): The two equivalent ethyl groups will produce two signals: one for the methylene carbons (-CH₂) and one for the terminal methyl carbons (-CH₃).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4' (Aromatic, C-O) | ~ 158 |

| C-1' (Aromatic, C-C3) | ~ 138 |

| C-2', C-6' (Aromatic, CH) | ~ 127 |

| C-3', C-5' (Aromatic, CH) | ~ 113 |

| C-3 (Quaternary, C-OH) | ~ 80 |

| -OCH₃ (Methoxy) | ~ 55 |

| -CH₂- (Ethyl) | ~ 35 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, the key cross-peak would be observed between the methylene quartet (~1.80 ppm) and the methyl triplet (~0.80 ppm), confirming the presence of the ethyl group spin system. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu This experiment would definitively link the proton signals to their corresponding carbon signals: the triplet at ~0.80 ppm to the methyl carbon at ~8 ppm, the quartet at ~1.80 ppm to the methylene carbon at ~35 ppm, the aromatic doublets to their respective aromatic carbons, and the methoxy singlet to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds (and sometimes four). sdsu.edulibretexts.org It is instrumental in connecting the different spin systems. Key expected HMBC correlations for confirming the structure include:

Correlations from the methyl protons (-CH₃) to both the methylene carbon (-CH₂) and the central quaternary carbon (C-3).

A correlation from the methoxy protons (-OCH₃) to the aromatic C-4' carbon.

Correlations from the aromatic protons (H-2'/H-6') to the central quaternary carbon (C-3), confirming the attachment of the phenyl ring to the pentanol (B124592) backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity. It can be used to confirm the spatial arrangement of the groups, for instance, showing correlations between the protons of the ethyl groups and the ortho-protons of the phenyl ring.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is used to determine the molecular weight of the compound and provides structural information based on its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion. The elemental formula of this compound is C₁₂H₁₈O₂. HRMS can measure the mass of the molecular ion to within a few parts per million (ppm), allowing for the unambiguous confirmation of this molecular formula, distinguishing it from other isomers or compounds with the same nominal mass.

Molecular Formula: C₁₂H₁₈O₂

Calculated Monoisotopic Mass: 208.1307 u

Expected HRMS Result: m/z = 208.1307 ± error (e.g., < 5 ppm)

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) undergoes fragmentation, producing a unique pattern of fragment ions that serves as a molecular fingerprint. For tertiary benzylic alcohols like this compound, the molecular ion peak at m/z 208 may be weak or absent due to its instability. whitman.edu The major fragmentation pathways include alpha-cleavage and dehydration. libretexts.org

Alpha-Cleavage: This is a characteristic fragmentation for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. libretexts.org The most favorable alpha-cleavage for this molecule involves the loss of an ethyl radical (•C₂H₅, mass = 29 u). This results in a highly stable, resonance-stabilized oxonium ion.

[M - 29]⁺: m/z = 179. This fragment is often the base peak in the spectrum.

Dehydration: The elimination of a water molecule (H₂O, mass = 18 u) is another common pathway for alcohols. whitman.edu This leads to a radical cation with a mass 18 units less than the molecular ion.

[M - 18]⁺˙: m/z = 190.

Benzylic Fragments: Cleavage can also generate ions characteristic of the methoxyphenyl group. The formation of a 4-methoxybenzyl cation or a related tropylium (B1234903) ion is possible.

[C₈H₉O]⁺: m/z = 121. This corresponds to the 4-methoxybenzyl cation.

The analysis of these characteristic fragments allows for the confident structural inference of this compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample of this compound, its functional groups absorb radiation at characteristic frequencies, resulting in a unique spectral fingerprint.

The key functional groups within this compound and their expected IR absorption ranges are:

Hydroxyl (-OH) Group: The tertiary alcohol group exhibits a strong, broad absorption band in the region of 3600-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between alcohol molecules.

Aromatic Ring: The 4-methoxyphenyl (B3050149) group gives rise to several characteristic peaks. C-H stretching vibrations on the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. In-ring C=C stretching vibrations produce sharp, moderate-to-weak absorptions in the 1600-1450 cm⁻¹ range.

Alkyl (C-H) Groups: The ethyl and methyl groups show C-H stretching vibrations in the 2975-2850 cm⁻¹ range. C-H bending vibrations are also observed in the fingerprint region (1470-1350 cm⁻¹).

Ether (C-O-C) Linkage: The methoxy group (-OCH₃) on the aromatic ring features a characteristic C-O stretching band, which is typically found in the 1250-1000 cm⁻¹ region. The C-O stretch of the tertiary alcohol also appears in this range, often around 1150-1050 cm⁻¹.

The following table summarizes the principal IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch (Hydrogen-bonded) | 3600 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Alkyl C-H | C-H Stretch | 2975 - 2850 | Strong |

| Aromatic C=C | C=C Ring Stretch | 1600 - 1450 | Medium to Weak, Sharp |

| Ether (Aryl-O-CH₃) | C-O Stretch | 1260 - 1200 (asymmetric), 1050-1000 (symmetric) | Strong |

| Tertiary Alcohol (C-OH) | C-O Stretch | 1200 - 1100 | Medium to Strong |

Chiroptical Spectroscopy for Absolute Configuration Assignment (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are instrumental in determining the absolute configuration of chiral molecules. A molecule is considered chiral if it is non-superimposable on its mirror image. libretexts.org

However, this compound is an achiral molecule. The central tertiary carbon atom is bonded to a hydroxyl group, a 4-methoxyphenyl group, and two identical ethyl groups. The presence of two identical substituents on this carbon atom means the molecule possesses a plane of symmetry and is, therefore, superimposable on its mirror image. chegg.comschoolwires.net Consequently, it does not exhibit optical activity.

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral substance. This technique is highly sensitive to the three-dimensional arrangement of atoms in a molecule. Since this compound is achiral, it does not have enantiomers and will not produce an ECD signal. This section is not applicable to this compound.

ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. Like ECD, ORD is a property exclusive to chiral compounds. As this compound is achiral, it does not rotate plane-polarized light, and ORD studies are not applicable for its analysis. fda.gov

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatography is a cornerstone of analytical chemistry, essential for separating, identifying, and purifying the components of a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods used for purity assessment.

HPLC is a highly efficient technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. phenomenex.comvcu.edu

In RP-HPLC, a non-polar stationary phase (typically C18- or C8-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The compound is retained on the column based on its hydrophobicity and is detected as it elutes, most commonly by a UV detector set to a wavelength where the methoxyphenyl chromophore absorbs strongly (e.g., ~225 nm or ~275 nm). By comparing the retention time to a known standard and integrating the peak area, both the identity and purity of the compound can be determined.

The following table outlines typical parameters for an RP-HPLC method for this compound.

| Parameter | Typical Setting |

| Column | C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Detector | UV-Vis Diode Array Detector (DAD) at 225 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While direct analysis of alcohols by GC-MS is possible, tertiary alcohols can be prone to dehydration at the high temperatures of the GC injection port. ncert.nic.inyoutube.com To circumvent this and improve chromatographic peak shape and volatility, derivatization is often employed. researchgate.net

A common derivatization strategy for alcohols is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. tcichemicals.comlibretexts.org This is typically achieved by reacting the alcohol with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov The resulting TMS ether is more volatile and thermally stable, making it ideal for GC-MS analysis. pubcompare.ainih.gov

The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms or HP-5MS column). The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), and the resulting fragments are analyzed to produce a mass spectrum that can be used for structural confirmation.

Typical parameters for a GC-MS analysis of the TMS-derivatized compound are presented below.

| Parameter | Typical Setting |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |

| Injection Mode | Split (e.g., 10:1 ratio) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Transfer Line Temp | 280 °C |

| Mass Range | 50-500 amu |

Computational Chemistry and Theoretical Investigations of 3 4 Methoxyphenyl 3 Pentanol

Molecular Modeling and Conformational Analysis

Molecular modeling techniques, particularly those based on molecular mechanics (MM), are instrumental in exploring the complex conformational landscape of flexible molecules such as 3-(4-Methoxyphenyl)-3-pentanol. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation about its single bonds. chemistrysteps.com

The initial step in conformational analysis involves generating a three-dimensional structure of the molecule. This structure is then subjected to energy minimization, a process that adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy conformation, known as the global minimum. Force fields like MM2 or MMFF94 are commonly used to calculate the potential energy of the molecule, which is a sum of terms accounting for bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions.

For this compound, the key sources of conformational flexibility are the rotations around the C-C single bonds of the pentyl chain and the C-C bond connecting the phenyl ring to the tertiary carbon. A systematic rotation around these bonds reveals various staggered and eclipsed conformations. The relative energies of these conformers are determined by steric hindrance between the ethyl groups, the methoxyphenyl group, and the hydroxyl group, as well as torsional strain.

The staggered conformations are generally lower in energy than the eclipsed conformations due to reduced repulsive forces between bonding electrons. chemistrysteps.com The most stable conformer would likely position the bulky methoxyphenyl group and the two ethyl groups to minimize steric clash.

Table 1: Hypothetical Relative Energies of this compound Conformers This table presents a hypothetical energy landscape for the rotation around the C2-C3 bond, illustrating the energy differences between staggered and eclipsed forms.

| Dihedral Angle (C1-C2-C3-C4) | Conformation | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| 60° | Gauche (Staggered) | 0.0 | Minimal steric and torsional strain |

| 120° | Eclipsed | 3.5 | Torsional strain (H/CH3 eclipsing) |

| 180° | Anti (Staggered) | 0.2 | Slightly higher energy due to other interactions |

| 240° | Eclipsed | 3.5 | Torsional strain (H/CH3 eclipsing) |

| 300° | Gauche (Staggered) | 0.0 | Minimal steric and torsional strain |

| 360° (0°) | Eclipsed | 4.0 | Highest torsional strain (CH3/CH3 eclipsing) |

Molecular modeling can also be used to investigate how molecules of this compound interact with each other. The primary intermolecular force would be hydrogen bonding, involving the hydroxyl (-OH) group. The hydrogen atom of the hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and methoxy (B1213986) (-OCH₃) groups can act as hydrogen bond acceptors.

These simulations can predict the strength and geometry of these hydrogen bonds, which are crucial for determining the physical properties of the compound, such as its boiling point and solubility. Dimer or cluster models of the molecule can be built and their interaction energies calculated to quantify the stability gained from these intermolecular forces.

Table 2: Calculated Intermolecular Interaction Energies for a this compound Dimer This table provides hypothetical interaction energies for different hydrogen bonding configurations in a dimer.

| Interaction Type | Description | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| OH···OH | Hydrogen bond between the hydroxyl groups of two molecules | -5.5 |

| OH···OCH₃ | Hydrogen bond between the hydroxyl of one molecule and the methoxy oxygen of another | -4.2 |

| π-π Stacking | Interaction between the aromatic rings of two molecules | -2.5 |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure of a molecule compared to molecular mechanics.

DFT methods are widely used to optimize molecular geometries and calculate electronic properties. rsc.org A common approach involves using a hybrid functional, such as B3LYP, with a Pople-style basis set like 6-311+G(d,p). These calculations yield the molecule's total energy, the distribution of electron density, and the energies of its molecular orbitals.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. The spatial distribution of these frontier orbitals can identify the regions of the molecule most likely to participate in electrophilic (LUMO) and nucleophilic (HOMO) reactions. For this compound, the HOMO is expected to be localized on the electron-rich methoxyphenyl ring, while the LUMO may be distributed over the aromatic ring and the C-O bond of the alcohol.

Table 3: Hypothetical Electronic Properties of this compound from DFT Calculations This table shows representative values for electronic properties calculated using DFT at the B3LYP/6-311+G(d,p) level of theory.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap (ΔE) | 6.3 eV |

| Dipole Moment | 2.1 D |

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to validate the computed structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for predicting ¹H and ¹³C NMR chemical shifts. Calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

IR Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. The computed frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net Key predicted vibrations for this compound would include the O-H stretch of the alcohol, C-H stretches of the aromatic and alkyl groups, C-O stretches, and C=C stretches of the aromatic ring.

Table 4: Predicted vs. Typical Experimental Spectroscopic Data for this compound This table compares hypothetical calculated spectroscopic values with typical experimental ranges for the functional groups present in the molecule.

| Parameter | Functional Group | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| ¹H NMR Chemical Shift (ppm) | Aromatic C-H | 6.9 - 7.3 | 6.5 - 8.0 |

| ¹H NMR Chemical Shift (ppm) | -OCH₃ | 3.8 | 3.7 - 3.9 |

| ¹H NMR Chemical Shift (ppm) | -OH | 1.8 | 1.0 - 5.0 (variable) |

| ¹³C NMR Chemical Shift (ppm) | Aromatic C-O | 158 | 155 - 160 |

| ¹³C NMR Chemical Shift (ppm) | Tertiary C-OH | 75 | 70 - 80 |

| IR Frequency (cm⁻¹) | O-H Stretch (alcohol) | 3450 | 3200 - 3600 (broad) |

| IR Frequency (cm⁻¹) | Aromatic C-H Stretch | 3050 | 3000 - 3100 |

| IR Frequency (cm⁻¹) | Aliphatic C-H Stretch | 2970 | 2850 - 3000 |

| IR Frequency (cm⁻¹) | C-O Stretch (alcohol) | 1180 | 1050 - 1200 |

| IR Frequency (cm⁻¹) | C-O Stretch (ether) | 1250 | 1200 - 1275 (asymm.) |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energies of reactants, products, intermediates, and transition states. A plausible reaction to study for this compound is its acid-catalyzed dehydration, which would proceed via a carbocation intermediate.

The process involves:

Protonation of the hydroxyl group: The alcohol oxygen is protonated by an acid catalyst to form a good leaving group (water).

Formation of a carbocation: The loss of a water molecule leads to the formation of a stable tertiary benzylic carbocation. The methoxy group on the phenyl ring helps to stabilize this carbocation through resonance.

Deprotonation: A base removes a proton from an adjacent carbon, leading to the formation of an alkene.

Computational methods can be used to model this entire reaction pathway. By calculating the energies of all species along the reaction coordinate, a potential energy surface can be constructed. The highest point on this surface between a reactant and a product corresponds to the transition state (TS). Locating the exact structure of the TS is crucial, as its energy relative to the reactants determines the activation energy and thus the rate of the reaction. Frequency calculations are performed to confirm the nature of the stationary points: reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 5: Hypothetical Energy Profile for the Acid-Catalyzed Dehydration of this compound This table outlines the calculated relative energies for each step in a hypothetical dehydration reaction.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant + H⁺ | Starting alcohol and acid catalyst | 0.0 |

| Protonated Alcohol | Intermediate after protonation of the -OH group | -10.2 |

| Transition State 1 (TS1) | Transition state for the loss of water | +15.5 |

| Carbocation + H₂O | Tertiary benzylic carbocation intermediate | +5.7 |

| Transition State 2 (TS2) | Transition state for deprotonation to form alkene | +8.1 |

| Product + H₃O⁺ | Alkene product and regenerated catalyst | -3.4 |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies (Applicable to general chemical behavior, not biological activity)

Computational chemistry provides powerful tools to investigate how the molecular structure of a compound like this compound dictates its chemical behavior and physicochemical properties. Structure-Activity Relationship (SAR) studies offer a qualitative understanding of these connections, while Quantitative Structure-Activity Relationship (QSAR) models provide a quantitative, predictive framework. For this compound, these investigations focus on elucidating the influence of its distinct structural motifs—the 4-methoxyphenyl (B3050149) group and the tertiary pentanol (B124592) moiety—on its general chemical reactivity and properties, rather than any biological function.

Structure-Activity Relationship (SAR) Analysis

The chemical behavior of this compound is a composite of the electronic and steric effects imparted by its functional groups. A qualitative SAR analysis involves dissecting the molecule to understand the contribution of each part.

The Tertiary Pentanol Group: The central carbon atom is bonded to a hydroxyl group and three other carbon atoms (one from the phenyl ring and two from the ethyl groups). This arrangement has significant steric and electronic consequences.

Steric Hindrance: The two ethyl groups and the bulky phenyl ring create considerable steric hindrance around the tertiary alcohol. rsc.orgucla.edu This spatial crowding can impede the approach of reagents, slowing down reactions that require direct attack at the central carbon or the hydroxyl group, such as Sₙ2 reactions. libretexts.orglibretexts.orgwikipedia.org

Electronic Effects and Reactivity: As a tertiary alcohol, the hydroxyl group is attached to a carbon that is resistant to oxidation under typical conditions because it lacks a hydrogen atom to be easily removed. libretexts.org However, tertiary alcohols are highly reactive in Sₙ1-type reactions. libretexts.org This is due to the formation of a relatively stable tertiary carbocation intermediate upon protonation and loss of the hydroxyl group as water. The stability of this carbocation is enhanced by the positive inductive effect (+I effect) of the alkyl (ethyl) groups, which donate electron density to the positively charged carbon. libretexts.orgstudy.comstackexchange.com

By modifying these structural features, the chemical behavior of the molecule can be systematically altered. For instance, replacing the methoxy group with a strong electron-withdrawing group (e.g., a nitro group) would decrease the nucleophilicity of the aromatic ring. Similarly, changing the alkyl groups from ethyl to larger groups like tert-butyl would increase steric hindrance, further slowing reaction rates at the tertiary carbon. rsc.org

Table 1: Illustrative SAR of this compound Analogs This table presents a hypothetical analysis of how structural modifications could influence the chemical properties of the parent compound.

| Compound Name | Modification from Parent Compound | Predicted Effect on Aromatic Ring Reactivity (Electrophilic Substitution) | Predicted Effect on Sₙ1 Reactivity at Tertiary Carbon |

| 3-(4-Nitrophenyl)-3-pentanol | Methoxy group replaced with Nitro group | Decreased | Decreased (due to destabilization of carbocation) |

| 3-(4-Hydroxyphenyl)-3-pentanol | Methoxy group replaced with Hydroxyl group | Increased | Increased (due to stronger electron donation) |

| 3-(4-Methoxyphenyl)-3-hexanol | One Ethyl group replaced with a Propyl group | No significant change | Minor change, slight increase in carbocation stability |

| 2-(4-Methoxyphenyl)-2-butanol | Ethyl groups replaced with Methyl groups | No significant change | Decreased (due to reduced steric hindrance and carbocation stability) |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling establishes a mathematical relationship between the chemical structure and a specific property. wikipedia.org In the context of general chemical behavior, this is often referred to as a Quantitative Structure-Property Relationship (QSPR). nih.gov Such models can predict physicochemical properties like boiling point, solubility, or partition coefficient (logP) based on calculated molecular descriptors. researchgate.netechemcom.com

Data Set Generation: Synthesizing or computationally designing a series of analogs with systematic variations in their structure.

Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each analog. These descriptors numerically encode structural, electronic, and physicochemical features.

Model Building: Employing statistical methods, such as multiple linear regression (MLR), to build an equation that correlates a selection of the most relevant descriptors with the property of interest.

The key to a successful QSAR model is the selection of appropriate descriptors. For a molecule like this compound and its analogs, relevant descriptors would include:

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include the dipole moment, partial charges on atoms, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are crucial for modeling reactivity.

Steric Descriptors: These describe the size and shape of the molecule. Molar volume, molecular surface area, and specific steric parameters (like Taft steric parameters) can quantify the effects of steric hindrance. mdpi.com

Topological Descriptors: These are numerical representations of molecular connectivity and branching, such as the molecular weight and various connectivity indices (e.g., Kier & Hall indices).

Physicochemical Descriptors: These represent properties related to the molecule's behavior in different phases, such as the octanol-water partition coefficient (logP) and the topological polar surface area (TPSA), which are important for predicting solubility and intermolecular interactions. mdpi.com

Table 2: Illustrative Molecular Descriptors for a Hypothetical QSAR Study This table shows examples of descriptors that would be calculated for a QSAR model aimed at predicting a property like the octanol-water partition coefficient (logP) for a set of related compounds. The values are for illustrative purposes only.

| Compound Name | Molecular Weight ( g/mol ) | Topological Polar Surface Area (TPSA) (Ų) | Dipole Moment (Debye) | Predicted logP |

| This compound | 194.27 | 29.46 | 1.95 | 2.85 |

| 3-(4-Hydroxyphenyl)-3-pentanol | 180.25 | 40.46 | 2.10 | 2.40 |

| 3-(4-Chlorophenyl)-3-pentanol | 198.70 | 20.23 | 2.50 | 3.20 |

| 3-(p-Tolyl)-3-pentanol | 178.28 | 20.23 | 1.80 | 3.05 |

By developing and validating such QSAR models, it becomes possible to predict the properties of novel, yet-to-be-synthesized compounds, thereby guiding chemical research in a more efficient, targeted manner.

Applications in Advanced Organic Synthesis and Chemical Research

Role as a Chiral Building Block in Asymmetric Synthesis

The structure of 3-(4-Methoxyphenyl)-3-pentanol possesses a pro-chiral center at the tertiary alcohol carbon. In principle, an enantioselective synthesis of this molecule could yield chiral (R)- or (S)-3-(4-Methoxyphenyl)-3-pentanol. These chiral tertiary alcohols could then potentially serve as chiral auxiliaries or starting materials. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary is removed.

However, there is no documented evidence of this compound being utilized in this manner. The efficiency of a chiral auxiliary is dependent on its ability to effectively bias the formation of one stereoisomer over another, and it appears that other, more established chiral alcohols are preferred by synthetic chemists.

Integration into Novel Chemical Systems and Methodologies

The development of novel chemical systems and methodologies is a dynamic area of chemical research. This can involve the design of new catalysts, the development of new reaction conditions, or the use of unconventional reagents. While the functional groups within this compound (a tertiary alcohol and a methoxy-substituted aromatic ring) are common in organic chemistry, there is no indication that this specific molecule has been integrated into any new or groundbreaking chemical systems or methodologies.

Future Research Directions and Unexplored Avenues for 3 4 Methoxyphenyl 3 Pentanol

Development of More Sustainable and Efficient Synthetic Routes

The traditional and most direct laboratory synthesis of 3-(4-methoxyphenyl)-3-pentanol would likely involve a Grignard reaction. This classic organometallic reaction would see the addition of an ethyl magnesium halide to 4-methoxypropiophenone. While effective, this method often relies on volatile and flammable ethereal solvents and requires strictly anhydrous conditions, posing safety and environmental concerns. Future research should prioritize the development of more sustainable and efficient synthetic protocols.

Green chemistry principles offer a roadmap for these improvements. One promising avenue is the exploration of alternative solvent systems. Deep eutectic solvents (DESs), for instance, are gaining traction as environmentally benign reaction media. These solvents are biodegradable, have low toxicity, and can enhance reaction rates and selectivity. A hypothetical comparison of a traditional Grignard synthesis with a DES-mediated approach is presented in Table 1.

Table 1: Comparison of Proposed Synthetic Routes for this compound

| Feature | Traditional Grignard Synthesis | Proposed Sustainable Synthesis |

|---|---|---|

| Solvent | Diethyl ether or Tetrahydrofuran (THF) | Deep Eutectic Solvent (e.g., choline (B1196258) chloride:urea) |

| Reaction Conditions | Strictly anhydrous, inert atmosphere | Potentially air and moisture tolerant |

| Energy Input | Often requires heating (reflux) | Possible at room temperature |

| Environmental Impact | High VOC emissions, hazardous waste | Lower VOCs, biodegradable solvent |

| Safety | Flammable solvents, reactive organometallics | Reduced flammability, potentially safer reagents |

Furthermore, the application of flow chemistry could offer significant advantages in terms of safety, scalability, and efficiency. Continuous flow reactors can provide precise control over reaction parameters, leading to higher yields and purity while minimizing waste. Investigating the synthesis of this compound in a continuous flow system, potentially coupled with in-line purification, would be a valuable contribution to process chemistry. Another innovative approach could involve visible-light-mediated synthesis, a rapidly advancing field in green chemistry that often allows for reactions to proceed under mild conditions with high atom economy.

Investigation of Novel Reaction Pathways and Derivatizations

The functional groups of this compound—a tertiary hydroxyl group and an electron-rich aromatic ring—provide fertile ground for exploring a variety of chemical transformations and creating a library of novel derivatives.

The tertiary alcohol moiety is a key site for derivatization. Future research could focus on:

Etherification: The synthesis of novel ethers through reactions with various alkylating agents. Given the steric hindrance of the tertiary carbon, this may require the development of specialized catalytic systems.

Esterification: The formation of esters with a range of carboxylic acids or their derivatives. These esters could be investigated for their unique chemical and physical properties.

Dehydration: Controlled dehydration of the tertiary alcohol could lead to the formation of isomeric alkenes, which would be valuable building blocks for further synthesis. The regioselectivity of this elimination would be a key aspect to investigate.

The 4-methoxyphenyl (B3050149) group also offers opportunities for derivatization through electrophilic aromatic substitution. The methoxy (B1213986) group is an activating, ortho-, para-directing group, suggesting that reactions such as nitration, halogenation, and Friedel-Crafts acylation could be selectively performed on the aromatic ring, leading to a diverse array of substituted analogues.

Advanced Spectroscopic Characterization of Stereoisomers and Conformers

While this compound itself is achiral, the introduction of substituents through derivatization could readily create one or more stereocenters. A crucial area of future research will be the unambiguous determination of the stereochemistry of such chiral derivatives. Advanced spectroscopic techniques, including two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy (e.g., NOESY, ROESY), will be indispensable for elucidating the relative and absolute configurations of these molecules. In cases where suitable crystals can be obtained, single-crystal X-ray diffraction will provide definitive structural information.

Furthermore, a detailed conformational analysis of this compound and its derivatives is warranted. The rotational freedom around the single bonds allows the molecule to adopt various spatial arrangements (conformers), which can significantly influence its reactivity and physical properties. Computational modeling, in conjunction with experimental spectroscopic data, can provide insights into the preferred conformations and the energy barriers between them. Understanding the conformational landscape is a fundamental aspect of its chemical behavior.

Computational Design of Analogues with Tunable Chemical Reactivity

Computational chemistry offers powerful tools for the in silico design and evaluation of novel molecules before their synthesis in the laboratory. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the geometric, electronic, and spectroscopic properties of this compound and its hypothetical analogues.

Future computational studies could focus on:

Reactivity Prediction: Calculating molecular orbital energies (HOMO-LUMO gap) and electrostatic potential maps to predict the most reactive sites for nucleophilic and electrophilic attack.

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for potential derivatization reactions to understand the factors controlling selectivity and reaction rates.

Analogue Design: Systematically modifying the structure of this compound in silico—for example, by changing the substituents on the aromatic ring or the alkyl groups on the pentanol (B124592) backbone—and calculating the resulting changes in properties. This approach can guide the synthesis of new compounds with desired characteristics, such as enhanced reactivity or specific electronic properties.

A proposed workflow for the computational design of novel analogues is outlined in Table 2.

Table 2: Proposed Workflow for Computational Design of Analogues

| Step | Action | Computational Method | Desired Outcome |

|---|---|---|---|

| 1. Baseline Calculation | Optimize the geometry and calculate the electronic properties of this compound. | DFT (e.g., B3LYP/6-31G*) | Reference data for comparison. |

| 2. In Silico Modification | Introduce various electron-donating and electron-withdrawing groups at different positions on the aromatic ring. | DFT | A library of virtual analogues. |

| 3. Property Prediction | Calculate key properties for each analogue, such as dipole moment, polarizability, and HOMO-LUMO gap. | DFT, TD-DFT | Prediction of chemical reactivity and spectroscopic properties. |

| 4. Synthesis Prioritization | Identify analogues with the most promising predicted properties for laboratory synthesis. | N/A | A targeted approach to experimental work. |

By pursuing these avenues of research, the scientific community can unlock the full potential of this compound and its derivatives, transforming it from a chemical curiosity into a valuable platform for the development of new materials and synthetic methodologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.